5-Methoxy-2-sulfanylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-sulfanylbenzonitrile: is an organic compound with the molecular formula C8H7NOS. It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-sulfanylbenzonitrile typically involves the introduction of the methoxy and sulfanyl groups onto a benzonitrile scaffold. One common method involves the reaction of 5-methoxy-2-nitrobenzonitrile with thiourea under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfanyl group in 5-Methoxy-2-sulfanylbenzonitrile can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-2-sulfanylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a precursor for the synthesis of bioactive molecules that can interact with biological targets.
Industry: In the industrial sector, it can be used in the production of dyes, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-sulfanylbenzonitrile depends on its specific application. In general, the methoxy and sulfanyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-mercaptobenzonitrile: Similar structure but with a mercapto group instead of a sulfanyl group.
5-Methoxybenzonitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Methoxy-2-sulfanylbenzonitrile is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NOS |
---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
5-methoxy-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-10-7-2-3-8(11)6(4-7)5-9/h2-4,11H,1H3 |
InChI-Schlüssel |
LPXTVKCMXDQSED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.